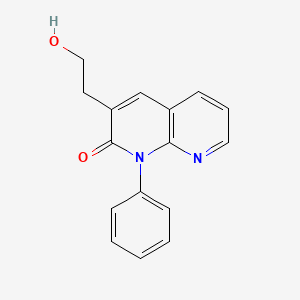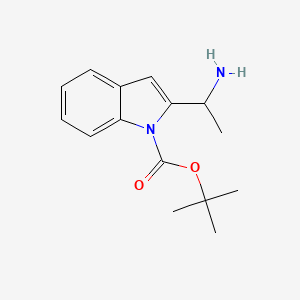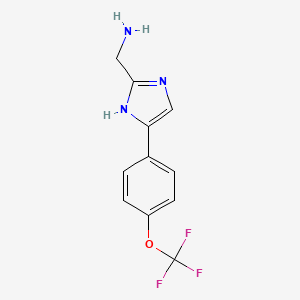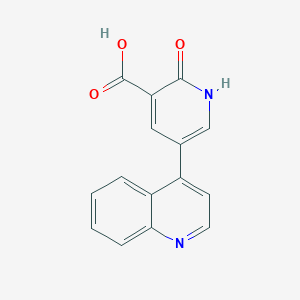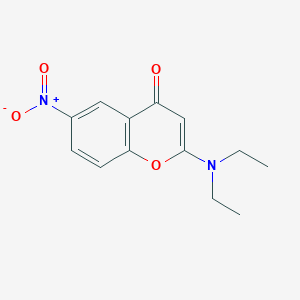
2-(Diethylamino)-6-nitro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-6-nitro-4H-chromen-4-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities This compound is characterized by the presence of a diethylamino group at the 2-position and a nitro group at the 6-position on the chromenone ring
Méthodes De Préparation
The synthesis of 2-(Diethylamino)-6-nitro-4H-chromen-4-one typically involves the reaction of 6-nitro-4H-chromen-4-one with diethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the nucleophilic substitution of the nitro group by the diethylamino group, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(Diethylamino)-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The diethylamino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-6-nitro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group enhances the compound’s ability to interact with biological membranes and proteins, facilitating its uptake and activity within cells. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-(Diethylamino)-6-nitro-4H-chromen-4-one can be compared with other similar compounds such as:
2-(Diethylamino)-4H-chromen-4-one: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
6-Nitro-4H-chromen-4-one: Lacks the diethylamino group, affecting its solubility and interaction with biological targets.
2-(Diethylamino)-6-methyl-4H-chromen-4-one: The presence of a methyl group instead of a nitro group can lead to variations in its chemical and biological properties. The uniqueness of this compound lies in the combination of the diethylamino and nitro groups, which contribute to its distinct chemical reactivity and biological activities.
Propriétés
Numéro CAS |
88753-67-7 |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-(diethylamino)-6-nitrochromen-4-one |
InChI |
InChI=1S/C13H14N2O4/c1-3-14(4-2)13-8-11(16)10-7-9(15(17)18)5-6-12(10)19-13/h5-8H,3-4H2,1-2H3 |
Clé InChI |
IQYISNBTNKRVFB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



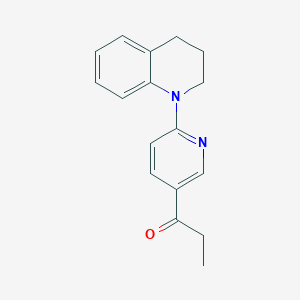


![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)



